molecular formula C30H25N5O B6564220 N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946243-95-4

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6564220
CAS No.: 946243-95-4
M. Wt: 471.6 g/mol
InChI Key: BEGLCZIKZAWLQB-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C30H25N5O and its molecular weight is 471.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.20591044 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.

Mode of Action

The mode of action of this compound is likely to involve binding to its target enzyme, inhibiting its activity. This is similar to how Imatinib works, as it binds to an inactive Abelson tyrosine kinase domain, inhibiting its activity . The binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Result of Action

Based on its potential role as a tyrosine kinase inhibitor, it could potentially inhibit cell signaling, growth, and division, similar to the effects of imatinib .

Biological Activity

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide, with the CAS number 946243-95-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific kinases. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

  • Molecular Formula : C30H25N5O
  • Molecular Weight : 471.6 g/mol
  • Structure : The compound features a biphenyl carboxamide structure with a pyrimidine moiety, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases that are crucial for cancer cell proliferation and survival. For instance, it may target the PfGSK3 and PfPK6 kinases involved in malaria parasites, which suggests a broader potential for kinase inhibition in cancer therapy .
  • Cell Cycle Arrest : Studies indicate that derivatives of similar structures can induce apoptosis and arrest the cell cycle at the G2/M phase, which is critical for halting cancer cell growth .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceActivityIC50 (µM)Target
Kato et al. PfCDPK1 Inhibition17Malaria Kinase
MDPI Cancer Cell Growth Inhibition0.87 - 12.91MCF-7 Cells
BenchChem General Anticancer ActivityNot specifiedVarious Cancer Lines

Case Studies

  • Anticancer Activity : A study evaluated several pyrimidine derivatives for their anticancer properties against MCF-7 (breast cancer) and MDA-MB-231 cells. The results indicated that compounds structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced potency in inhibiting tumor growth .
  • Inhibition of Malaria Kinases : Research has highlighted the potential of this compound class as inhibitors of essential plasmodial kinases involved in the malaria life cycle. These findings suggest that such compounds could serve dual purposes in both anti-cancer and anti-parasitic therapies .

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O/c1-21-20-28(32-25-10-6-3-7-11-25)35-30(31-21)34-27-18-16-26(17-19-27)33-29(36)24-14-12-23(13-15-24)22-8-4-2-5-9-22/h2-20H,1H3,(H,33,36)(H2,31,32,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGLCZIKZAWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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